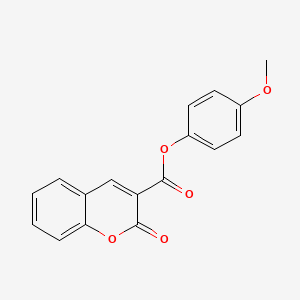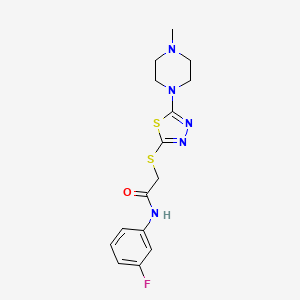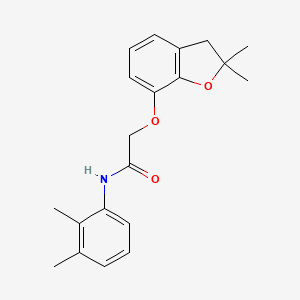
(2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide, commonly known as BHPP, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. BHPP belongs to the class of enamide compounds and is synthesized through a multistep process involving several chemical reactions.
Wissenschaftliche Forschungsanwendungen
BHPP has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, BHPP has shown promising results as an anticancer agent. Studies have shown that BHPP inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. BHPP has also been studied for its potential as an anti-inflammatory agent. Studies have shown that BHPP inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models. BHPP has also been studied for its potential as an antibacterial agent. Studies have shown that BHPP exhibits antibacterial activity against several bacterial strains.
Wirkmechanismus
The mechanism of action of BHPP is not fully understood. However, studies have suggested that BHPP exerts its anticancer activity by inhibiting the Akt/mTOR pathway, which is involved in cell growth and survival. BHPP also induces apoptosis by activating caspase-3 and -9. BHPP's anti-inflammatory activity is thought to be mediated by its ability to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. BHPP's antibacterial activity is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
BHPP has been shown to exhibit several biochemical and physiological effects. In animal models, BHPP has been shown to reduce tumor growth and induce apoptosis in cancer cells. BHPP has also been shown to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines. BHPP's antibacterial activity has been demonstrated in vitro against several bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
BHPP has several advantages for lab experiments. BHPP is relatively easy to synthesize and can be obtained in high yields. BHPP is also stable under a wide range of conditions, making it suitable for use in various assays. However, BHPP's solubility in water is limited, which can make it difficult to use in certain assays. BHPP's mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for BHPP research. One area of research is the development of BHPP derivatives with improved anticancer, anti-inflammatory, and antibacterial activity. Another area of research is the study of BHPP's mechanism of action to gain a better understanding of its effects. BHPP's potential as a drug delivery system for targeted drug delivery is also an area of research. Finally, the development of new synthesis methods for BHPP and its derivatives is an area of research that could lead to more efficient and cost-effective production.
Synthesemethoden
BHPP is synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 5-bromo-2-hydroxybenzaldehyde with malononitrile to form 3-(5-bromo-2-hydroxyphenyl)-3-oxopropanenitrile. This intermediate is then reacted with 2-methoxyaniline to form (2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide. The final product is obtained by recrystallization of the intermediate compound.
Eigenschaften
IUPAC Name |
(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O3/c1-23-16-5-3-2-4-14(16)20-17(22)12(10-19)8-11-9-13(18)6-7-15(11)21/h2-9,21H,1H3,(H,20,22)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMQWCNEHJKROT-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=CC2=C(C=CC(=C2)Br)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)/C(=C/C2=C(C=CC(=C2)Br)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-bromo-2-hydroxyphenyl)-2-cyano-N-(2-methoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)


![4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2491168.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)




![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)

